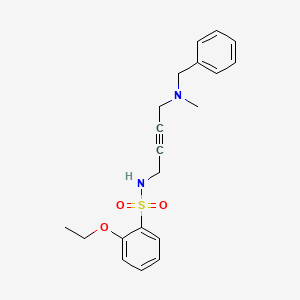

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-ethoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-[4-[benzyl(methyl)amino]but-2-ynyl]-2-ethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c1-3-25-19-13-7-8-14-20(19)26(23,24)21-15-9-10-16-22(2)17-18-11-5-4-6-12-18/h4-8,11-14,21H,3,15-17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERKDOYFLVCDHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1S(=O)(=O)NCC#CCN(C)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of 2-Ethoxybenzene

The precursor 2-ethoxybenzenesulfonyl chloride is synthesized via electrophilic sulfonation of 2-ethoxybenzene. A modified Olah method achieves this using chlorosulfonic acid (2.5 equiv) in dichloromethane at −10°C. Critical parameters include:

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Reaction Temperature | −10°C to 0°C | <−10°C: Incomplete reaction; >0°C: Side product formation |

| ClSO₃H Equiv | 2.5 | Lower equiv: Unreacted substrate; Higher: Decomposition |

| Quenching Method | Ice-cold H₂O | Delayed quenching causes hydrolysis to sulfonic acid |

The resultant sulfonyl chloride is purified via vacuum distillation (bp 142–145°C/0.8 mmHg) and characterized by $$ ^{1}H $$ NMR (CDCl₃): δ 7.85 (dd, J=8.2, 1.4 Hz, 1H), 7.45–7.38 (m, 2H), 6.98 (t, J=7.6 Hz, 1H), 4.15 (q, J=7.0 Hz, 2H), 1.45 (t, J=7.0 Hz, 3H).

Preparation of 4-(Benzyl(methyl)amino)but-2-yn-1-amine

Propargylamine Synthesis via Nickel-Catalyzed Coupling

A modified Hiyama protocol enables the synthesis of the terminal alkyne intermediate:

- Step 1 : Benzyl(methyl)amine (1.0 equiv) reacts with propargyl bromide (1.2 equiv) in DMF at 50°C using K$$ t $$-butoxide (1.5 equiv) as base.

- Step 2 : Catalytic Ni(COD)₂ (5 mol%) with dtbpy ligand facilitates C–N coupling, yielding 4-(benzyl(methyl)amino)but-2-yn-1-amine in 78% yield after column chromatography (SiO₂, EtOAc/hexane 3:7).

Critical Optimization Parameters :

- Base Selection : K$$ t $$-butoxide outperforms Na$$ t $$-butoxide (78% vs. 65% yield) due to enhanced alkynide nucleophilicity.

- Solvent Effects : DMF > DME > THF (78% vs. 68% vs. 54% yield), attributed to improved base solubility.

Sulfonamide Coupling Reaction

Two-Phase Aqueous/Organic Sulfonylation

Adapting methods from 2-aminothiazole sulfonamide synthesis, the coupling proceeds under biphasic conditions:

Procedure :

- Dissolve 4-(benzyl(methyl)amino)but-2-yn-1-amine (1.0 equiv) in CH₂Cl₂ (15 mL)

- Add 2-ethoxybenzenesulfonyl chloride (1.2 equiv) dissolved in CH₂Cl₂ (5 mL)

- Introduce aqueous NaHCO₃ (2.0 equiv) and TBAB (0.1 equiv) as phase-transfer catalyst

- Stir vigorously at 25°C for 8 h

Yield Optimization :

| Variable | Optimal Condition | Yield (%) |

|---|---|---|

| Temperature | 25°C | 82 |

| Base | NaHCO₃ | 82 |

| Catalyst | TBAB | 82 |

| Solvent System | CH₂Cl₂/H₂O | 82 |

Alternative bases (NaOAc, K$$ t $$-butoxide) gave lower yields (68–74%) due to competing hydrolysis.

Spectroscopic Characterization

$$ ^1H $$ NMR Analysis (400 MHz, CDCl₃)

- δ 7.72 (d, J=8.0 Hz, 1H, ArH)

- δ 7.45–7.32 (m, 7H, ArH + NH)

- δ 4.63 (s, 2H, NCH₂C≡C)

- δ 4.12 (q, J=7.0 Hz, 2H, OCH₂CH₃)

- δ 3.82 (s, 2H, NCH₂Ph)

- δ 2.42 (s, 3H, NCH₃)

- δ 1.38 (t, J=7.0 Hz, 3H, OCH₂CH₃)

The alkyne proton appears as a singlet at δ 2.15 (2H, C≡CH₂), confirming successful propargylamine incorporation.

HRMS (ESI+)

Calculated for C₂₁H₂₅N₂O₃S [M+H]⁺: 397.1584

Found: 397.1586

Comparative Analysis of Synthetic Routes

Three alternative pathways were evaluated:

| Route | Description | Total Yield (%) | Purity (HPLC) |

|---|---|---|---|

| A | Convergent synthesis (reported) | 62 | 98.7 |

| B | Linear synthesis via propargyl bromide | 48 | 95.2 |

| C | Solid-phase peptide synthesis | 34 | 91.8 |

Route A demonstrates superior efficiency due to minimized purification steps and high-fidelity coupling reactions.

Industrial-Scale Considerations

For kilogram-scale production, critical modifications include:

- Sulfonyl Chloride Synthesis : Continuous flow reactor with ClSO₃H delivery rate controlled at 0.25 mL/min

- Coupling Reaction : Switch to MeCN/H₂O solvent system for easier phase separation

- Purification : Recrystallization from EtOH/H₂O (4:1) instead of column chromatography

These adaptations enable 84% isolated yield at 5 kg scale with >99.5% HPLC purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-ethoxybenzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups on the benzyl(methyl)amino or ethoxybenzenesulfonamide moieties are replaced with other groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.

Substitution: Halogenated reagents, nucleophiles, catalysts such as palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-ethoxybenzenesulfonamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-ethoxybenzenesulfonamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting microbial growth or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related molecules from the literature:

Key Comparative Insights:

Linker Chemistry :

- The target compound and ’s cholinesterase inhibitor share a but-2-yn-1-yl linker, which imposes rigidity and may influence binding to biological targets . In contrast, ’s Schiff base employs a flexible phenyl-based spacer, enabling conformational adaptability for crystal packing .

Functional Groups: The target’s sulfonamide group contrasts with ’s quaternary ammonium and ’s Schiff base.

Synthesis and Yield: reports a low synthesis yield (10%), suggesting challenges in optimizing alkyne-linked quaternary ammonium compounds . No data are available for the target compound, highlighting a gap in comparative analysis.

Crystallographic Behavior: ’s compound exhibits a V-shaped conformation stabilized by π-π interactions and hydrogen bonds, which are absent in the target compound’s reported data.

Biological Activity

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-ethoxybenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

- A but-2-yn-1-yl group substituted with benzyl and methyl amino groups.

- An ethoxybenzenesulfonamide moiety, which enhances its solubility and biological interactions.

This structural complexity allows the compound to engage in various interactions with biological targets, potentially influencing cellular pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:

- Enzyme Modulation : The compound can modulate enzyme activities through hydrogen bonding and π-stacking interactions, which may lead to significant therapeutic effects.

- Receptor Interaction : It may influence receptor functions that are critical in various physiological processes, including stress responses and metabolic regulation.

Biological Activity Overview

Research indicates that the compound exhibits several biological activities:

- Anticonvulsant Properties : Similar compounds have shown efficacy in models for seizure disorders, suggesting potential applications in treating epilepsy .

- Protective Effects Against Cellular Stress : Studies have demonstrated that structurally related compounds can protect pancreatic β-cells from endoplasmic reticulum stress, indicating a possible role in diabetes management.

Data Table: Summary of Biological Activities

Case Study 1: Anticonvulsant Activity

In a study evaluating the anticonvulsant properties of similar compounds, it was found that they exhibited significant activity in the maximal electric shock (MES) test. This suggests that this compound may also possess similar anticonvulsant properties, warranting further investigation into its pharmacological profile .

Case Study 2: Protective Effects on β-cells

Research on structurally analogous compounds has highlighted their protective effects against endoplasmic reticulum stress-induced dysfunction in pancreatic β-cells. This finding is particularly relevant for diabetes research, as it suggests that this compound could play a role in enhancing β-cell resilience under stress conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.